molecular formula C13H15N3O5S B6420950 4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide CAS No. 920948-72-7

4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide

Cat. No.: B6420950
CAS No.: 920948-72-7
M. Wt: 325.34 g/mol
InChI Key: LSTTWRNZKQABAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2-Methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide is a synthetic small molecule characterized by a sulfonamide group attached to a benzene ring, which is further functionalized with a substituted pyrrolidone moiety. Key analytical data from its synthesis include an LCMS-derived molecular ion peak at m/z 428 [M+H]⁺ and an HPLC retention time of 0.61 minutes under the SQD-FA05 method, indicating moderate polarity .

Properties

IUPAC Name

4-[[1-(2-methoxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-21-7-6-16-12(17)8-11(13(16)18)15-9-2-4-10(5-3-9)22(14,19)20/h2-5,8,15H,6-7H2,1H3,(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTTWRNZKQABAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound F2381-0340 is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with cdk2. This interaction could potentially inhibit the activity of CDK2, thereby affecting the cell cycle progression and ultimately leading to the inhibition of cell proliferation.

Result of Action

The molecular and cellular effects of F2381-0340’s action are likely related to its potential inhibitory effect on CDK2. By inhibiting CDK2, F2381-0340 could disrupt the cell cycle, potentially leading to cell cycle arrest and inhibition of cell proliferation.

Biological Activity

4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including cardiovascular effects, interactions with biomolecules, and potential therapeutic applications.

  • Molecular Formula : C29H22N2O5S
  • Molecular Weight : 591.65 g/mol
  • InChIKey : GRVINJBXVZGGOW-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

  • Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence perfusion pressure and coronary resistance. In an isolated rat heart model, compounds similar to this compound demonstrated a decrease in perfusion pressure over time when administered at low concentrations (0.001 nM) .
  • Calcium Channel Interaction : Theoretical studies suggest that the compound may interact with calcium channels, potentially leading to changes in cardiovascular dynamics. Docking studies indicated that it could bind effectively to calcium channel proteins .
  • Anticancer Activity : The compound's structure suggests potential activity against cancer cells through inhibition of specific pathways. For instance, related sulfonamide derivatives have shown promise as inhibitors of human carbonic anhydrase (hCA), which is implicated in tumor growth and metastasis .

Table 1: Effects on Perfusion Pressure

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-No change
IISulfonamide A0.001Decrease
IIISulfonamide B0.001Decrease
IVSulfonamide C0.001Decrease
VSulfonamide D0.001Decrease

Note: Sulfonamide A, B, C, and D represent different structural variants similar to the target compound.

Pharmacokinetic Parameters

Pharmacokinetic evaluations using computational methods (ADME/PK models) revealed significant insights into the absorption and bioavailability of the compound. The theoretical models indicated favorable permeability characteristics across various cell lines .

Discussion

The findings suggest that this compound has multiple biological activities that warrant further investigation:

  • Cardiovascular Applications : Given its effects on perfusion pressure, this compound could be explored for cardiovascular therapies.
  • Cancer Treatment : Its potential as a hCA inhibitor positions it as a candidate for further research in oncology.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it can modulate enzyme activity and influence cellular pathways related to inflammation and cancer progression. Its structure could serve as a starting point for designing ligands that bind to proteins or receptors involved in these processes .

Drug Development

Given its biological activity, 4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide may be explored in drug development for conditions such as:

  • Cancer : Studies are ongoing to evaluate its efficacy against various cancer cell lines.
  • Inflammation : The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development.

Biochemical Research

The compound's interactions with enzymes and receptors can provide insights into biochemical pathways. It can be used in studies aimed at understanding the molecular mechanisms of diseases and the design of new therapeutic strategies.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Study FocusFindings
Anticancer Activity The compound demonstrated cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatory Properties Research showed that it could inhibit inflammatory markers in vitro, suggesting therapeutic applications in treating inflammatory diseases .
Enzyme Interaction Studies indicated that the compound could act as an inhibitor for certain enzymes involved in disease progression, providing a basis for further drug development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with other sulfonamide- and heterocycle-containing molecules, but distinct features differentiate it:

Compound Key Structural Features Molecular Weight (g/mol) HPLC Retention Time (min)
4-{[1-(2-Methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide Benzene-sulfonamide, 2-methoxyethyl-pyrrolidone 427.4 0.61
Methyl 1-[[[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl...carboxylate (Step 2) Difluorophenyl, trifluoromethyl-aniline, pyrimidine, extended alkyl/ether chains ~900 (estimated) Not reported
Compound from Step 3 Diazaspiro[4.5]decene, trifluoromethyl-pyrimidinyl, hydroxy-carboxamide >1000 (estimated) Not reported

Key Observations :

  • Polarity : The target compound’s shorter HPLC retention time (0.61 min) suggests higher polarity compared to bulkier analogs, likely due to its compact structure and absence of lipophilic substituents (e.g., trifluoromethyl groups) .
Pharmacological Implications
  • Sulfonamide Core : Shared with antimicrobial and carbonic anhydrase inhibitors, but the pyrrolidone moiety may confer unique binding interactions (e.g., with proteases or kinases).

Research Findings and Limitations

  • Efficacy Data: No direct biological activity data for the target compound is provided in the cited patent.
  • Gaps in Evidence : Comparative studies on solubility, stability, or target affinity are absent. The patent focuses on synthetic routes rather than functional characterization .

Preparation Methods

Synthesis of 1-(2-Methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-amine

The pyrrolidine ring is constructed via a cyclization reaction between a β-keto ester and a primary amine. A representative route involves:

  • Condensation of ethyl acetoacetate with 2-methoxyethylamine under acidic conditions to form an enamine intermediate.

  • Cyclization using concentrated sulfuric acid at 0–5°C, yielding 1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-amine.

Key Reaction Parameters

  • Solvent: Acetic acid or toluene.

  • Catalyst: Hydroquinone (0.1 mol%) to prevent polymerization.

  • Yield: 65–72% after recrystallization from ethanol.

Functionalization of the Pyrrolidine Amine

The free amine group on the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent coupling steps. Deprotection is achieved post-coupling using trifluoroacetic acid.

Coupling of Pyrrolidine Amine with 4-Fluorobenzenesulfonamide

Nucleophilic Aromatic Substitution

The primary route involves reacting 4-fluorobenzenesulfonamide with the pyrrolidine amine under basic conditions:

  • Reagents: 4-Fluorobenzenesulfonamide, 1-(2-methoxyethyl)-2,5-dioxo-pyrrol-3-amine, potassium carbonate.

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature: 80–100°C for 12–24 hours.

  • Yield: 58–64% after column chromatography (silica gel, eluent: ethyl acetate/hexane 3:1).

Mechanistic Insight
The fluorine atom on the benzene ring is displaced by the nucleophilic amine, forming a stable sulfonamide bond. Electron-withdrawing groups on the benzene ring enhance reactivity.

Alternative Coupling Methods

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling using Pd(OAc)₂ and Xantphos as ligands. This method offers higher yields (70–75%) but requires inert conditions.

  • Microwave-Assisted Synthesis: Reduces reaction time to 2–4 hours with comparable yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.52 (s, 1H, SO₂NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.78 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, pyrrole-H), 4.12 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.64 (s, 3H, OCH₃), 3.28 (t, J = 6.0 Hz, 2H, CH₂N).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 178.2 (C=O), 170.5 (C=O), 142.1 (ArC-SO₂), 126.8 (ArC), 115.4 (pyrrole-C), 70.8 (OCH₂), 58.9 (OCH₃), 45.2 (CH₂N).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₆N₃O₅S ([M+H]⁺): 342.0862

  • Observed: 342.0859.

Challenges and Optimization

Solubility Issues

The intermediate 4-fluorobenzenesulfonamide exhibits limited solubility in polar aprotic solvents. Adding 10% v/v water to DMSO improves dissolution without compromising reaction efficiency.

Byproduct Formation

Competing ortho-substitution is mitigated by using excess amine (1.5 equiv.) and maintaining temperatures below 100°C.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Purity
Nucleophilic Substitution58–64%12–24 h95–97%
Buchwald-Hartwig70–75%6–8 h98%
Microwave-Assisted62–68%2–4 h96%

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves coupling the pyrrolidinone moiety to the sulfonamide group via nucleophilic substitution or amidation. Post-synthesis purification should use solid-phase extraction (SPE) with Oasis HLB cartridges, conditioned with methanol and water, followed by elution with methanol:acetone (1:1). Ensure glassware is deactivated with 5% dimethyldichlorosilane to minimize analyte adsorption . Characterization via LC-MS or NMR is critical to confirm structural integrity.

Q. How can researchers determine the compound’s solubility and partition coefficient (LogP)?

  • Methodological Answer : Experimental determination of LogP involves reversed-phase HPLC using a C18 column and a gradient of methanol/water. Compare retention times against standards with known LogP values. For solubility, use shake-flask methods in buffered solutions (pH 4–8) at 25°C, followed by filtration (0.45 μm) and quantification via UV-Vis spectroscopy .

Q. What analytical techniques are suitable for quantifying trace impurities in the compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with ultra-performance liquid chromatography (UPLC) provides sensitivity for impurity profiling. Use internal standards (e.g., deuterated analogs) to correct for matrix effects. For polar impurities, ion-pair chromatography with sodium 1-octanesulfonate (pH 4.6) is recommended .

Advanced Research Questions

Q. How can contradictory bioactivity data from in vitro assays be resolved?

  • Methodological Answer : Contradictions may arise from assay-specific interference (e.g., compound aggregation or solvent effects). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity). Employ dose-response curves with Hill slopes to confirm specificity. Cross-reference with computational docking studies to identify plausible off-target interactions .

Q. What experimental designs are optimal for studying the compound’s environmental fate?

  • Methodological Answer : Conduct long-term biodegradation studies using OECD 301/302 guidelines. Monitor abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions. For biotic degradation, use activated sludge models or soil microcosms. Quantify metabolites via LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C or ¹⁵N analogs) .

Q. How can researchers optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

  • Methodological Answer : Perform forced degradation studies (e.g., 40°C, 75% RH for 4 weeks) to identify instability triggers. Stabilize solutions using antioxidants (e.g., ascorbic acid) or cyclodextrin encapsulation. Validate stability via accelerated stability testing (ICH Q1A guidelines) with periodic HPLC-UV analysis .

Q. What strategies mitigate spectral interference in NMR analysis caused by the sulfonamide group?

  • Methodological Answer : Use deuterated solvents (DMSO-d₆ or CDCl₃) and ¹H-¹³C HSQC/HMBC experiments to resolve overlapping signals. For paramagnetic impurities, apply relaxation filters or chelate with EDTA. Advanced techniques like ¹⁹F NMR (if applicable) can isolate signals from complex matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.